molecular formula C8H6BrFO2 B3110127 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone CAS No. 1783979-60-1

2'-Bromo-3'-fluoro-6'-hydroxyacetophenone

Cat. No.: B3110127
CAS No.: 1783979-60-1
M. Wt: 233.03 g/mol
InChI Key: MQYPRLPPVXNCOI-UHFFFAOYSA-N
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Description

2’-Bromo-3’-fluoro-6’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, often around 90°C, with acetic acid as the solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives .

Scientific Research Applications

2’-Bromo-3’-fluoro-6’-hydroxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the hydroxyl group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, inhibit or activate specific pathways, and influence cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-3’-hydroxyacetophenone
  • 2-Bromo-2’-hydroxyacetophenone
  • 2’-Bromo-6’-fluoro-3’-hydroxyacetophenone

Comparison: 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(10)8(7)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPRLPPVXNCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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